REACTION_CXSMILES
|
C1(S([O-])(=O)=O)C=CC=CC=1.[C:11](#[N:13])[CH3:12].[CH3:14][C:15]1[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[C:16]=1[NH2:17]>C(OCC)(=O)C>[CH3:14][C:15]1[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[C:16]=1[NH:17][CH2:12][C:11]#[N:13] |f:0.1|
|
Name
|
benzenesulphonate acetonitrile
|
Quantity
|
158.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)[O-].C(C)#N
|
Name
|
|
Quantity
|
193.6 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the excess aniline benzenesulphonate is filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
Insoluble material is again filtered off
|
Type
|
CUSTOM
|
Details
|
The ether is evaporated to dryness
|
Type
|
ADDITION
|
Details
|
The residue is taken up in a mixture of petroleum ether/benzene (3:4 v/v)
|
Type
|
FILTRATION
|
Details
|
The crystals which form are filtered off
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(NCC#N)C(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |